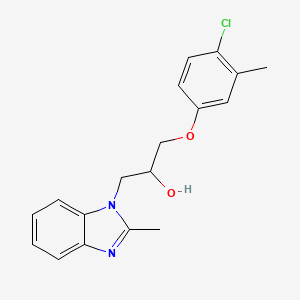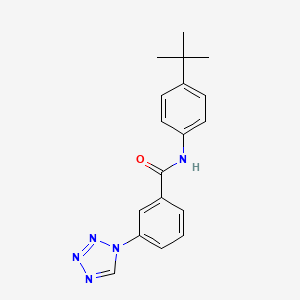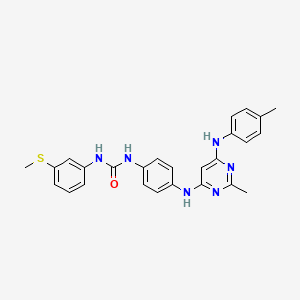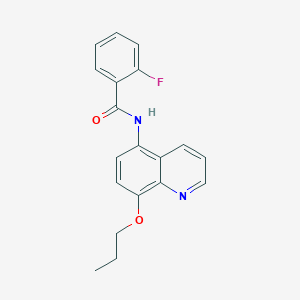
1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a chlorinated phenoxy group, and a propanol moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Chlorination of the Phenoxy Group: The chlorination of the phenoxy group is achieved by reacting the phenol derivative with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves the coupling of the chlorinated phenoxy compound with the benzimidazole derivative in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenoxy)-3-(1H-benzimidazol-1-yl)propan-2-ol
- 1-(4-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol
- 1-(4-chloro-3-methylphenoxy)-3-(1H-benzimidazol-1-yl)propan-2-ol
Uniqueness
1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chlorinated phenoxy group and the benzimidazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H19ClN2O2 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
1-(4-chloro-3-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-9-15(7-8-16(12)19)23-11-14(22)10-21-13(2)20-17-5-3-4-6-18(17)21/h3-9,14,22H,10-11H2,1-2H3 |
Clave InChI |
ARRLWXAGSSBRAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B14980065.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14980079.png)
![N-[(4-ethyl-5-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B14980083.png)
![3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B14980085.png)
![3-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14980086.png)
![2-Fluorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980093.png)
![N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B14980103.png)
![1-(2,4-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B14980107.png)


![N-(2-hydroxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14980115.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14980121.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B14980127.png)
